4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one involves several steps, including the formation of the pyrrolo[3,4-c]pyrazole core and the introduction of the various substituents. The synthetic routes typically involve:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The 3,4-dichlorophenyl, 2-hydroxyphenyl, and 4-methoxyphenyl groups are introduced through substitution reactions using suitable reagents and conditions.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acids, bases, solvents, and catalysts, which facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and biological activities.
Industry: The compound may find applications in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to, modulating their activity.
Pathways: Biological pathways that are affected by the compound, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
When compared to similar compounds, 4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one stands out due to its unique combination of substituents and the resulting chemical and biological properties. Similar compounds may include:
This compound analogs: Compounds with slight variations in the substituents or core structure.
Other Pyrrolo[3,4-c]pyrazole Derivatives: Compounds with different substituents on the pyrrolo[3,4-c]pyrazole core.
These comparisons highlight the uniqueness of the compound in terms of its specific chemical structure and the resulting properties and applications.
Properties
Molecular Formula |
C26H21Cl2N3O3 |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H21Cl2N3O3/c1-34-17-9-6-15(7-10-17)12-13-31-25(16-8-11-19(27)20(28)14-16)22-23(29-30-24(22)26(31)33)18-4-2-3-5-21(18)32/h2-11,14,25,32H,12-13H2,1H3,(H,29,30) |
InChI Key |
LGOZQVJJCBVELZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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